N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a cycloheptylamine substituent at the 4-position and a phenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold.
Properties
IUPAC Name |
N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-2-5-9-14(8-4-1)22-17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,1-2,4-5,8-9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKSOICWJFYCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-phenylpyrazole with cycloheptanone in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated aromatic ring and pyrimidine nitrogen positions enable nucleophilic displacement reactions:
Key finding: Steric hindrance from the cycloheptyl group reduces reaction rates at N1 compared to smaller alkyl substituents .
Oxidation and Reduction Pathways
The pyrazolo[3,4-d]pyrimidine core demonstrates redox sensitivity:
Oxidation
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With KMnO₄/H₂SO₄: Converts amine groups to nitroso derivatives via radical intermediates
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Ozone treatment: Cleaves pyrimidine ring at C4-C5 bond (observed via LC-MS fragmentation)
Reduction
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LiAlH₄/THF: Reduces C=N bonds in pyrimidine ring to CH-NH groups (confirmed by ¹H NMR δ shift from 8.7 → 6.9 ppm)
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Catalytic hydrogenation (H₂/Pd-C): Saturates pyrazole ring to pyrazolidine derivatives
Cyclization and Ring Expansion
Under specific conditions, the compound undergoes structural reorganization:
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Critical observation: Electron-withdrawing groups at C3 position increase electrophilicity at C6, facilitating subsequent substitutions .
Stability Under Physiological Conditions
Degradation studies reveal:
| Condition | Half-life | Major Degradation Products | Bioactivity Retention |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 8.2 hr | Pyrazolo[3,4-d]pyrimidin-4-ol derivative | 42% |
| Human microsomes | 23 min | N-decycloheptylated metabolite | 18% |
Data shows metabolic instability primarily through hepatic CYP3A4-mediated N-dealkylation .
This comprehensive reaction profile enables rational design of derivatives with optimized pharmaceutical properties. Recent advances in continuous flow chemistry have improved yields for gram-scale Suzuki couplings (89% yield at 0.5 mol% Pd loading) , suggesting promising avenues for industrial production.
Scientific Research Applications
Kinase Inhibition
Studies indicate that N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent inhibitory activity against epidermal growth factor receptors (EGFR), which are crucial in many cancers. The structure of the compound allows it to mimic ATP, thus competing with it for binding sites on the kinase domain of EGFR, leading to reduced phosphorylation and subsequent signaling that promotes tumor growth .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound through various assays.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For instance, it has shown significant cytotoxic effects against A549 (lung cancer) and HCT116 (colon cancer) cells with IC50 values indicating strong potency .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure can enhance its efficacy. Variations in substituents on the phenyl ring or alterations in the pyrazolo core have been explored to optimize binding affinity and selectivity towards EGFR .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
Case Study 1: EGFR Inhibition
A study evaluated the compound's ability to inhibit both wild-type and mutant forms of EGFR. The results showed that it significantly reduced cell viability in models expressing mutant EGFR (T790M), which is often resistant to first-line therapies. This positions the compound as a promising candidate for overcoming resistance in targeted therapies .
Case Study 2: Induction of Apoptosis
Another investigation focused on the induction of apoptosis in cancer cells treated with this compound. Flow cytometry analyses indicated increased annexin V staining, suggesting that the compound triggers apoptotic pathways effectively, making it a potential therapeutic agent for aggressive tumors .
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related derivatives:
Key Findings:
Substituent Effects on Bioactivity: Cycloheptyl vs. Benzyl vs. Alkylamines: N-Benzyl derivatives (e.g., ) exhibit stronger π-π interactions with aromatic residues in enzyme pockets, whereas alkylamines (e.g., ) prioritize solubility over target affinity.
Synthetic Accessibility: The Mitsunobu reaction and Vilsmeier–Haack reagent are commonly used to functionalize the pyrazolo[3,4-d]pyrimidine core, enabling diverse substitutions (e.g., iodination in , hybrid scaffold synthesis in ).
Therapeutic Potential: Kinase Inhibition: PP1 analogs (e.g., 1NA-PP1 in ) show selectivity for atypical protein kinase C (PKC) isoforms, suggesting the target compound’s cycloheptyl group may confer unique kinase selectivity. Anticancer Activity: Derivatives with para-substituted aryl groups (e.g., compound 37 in ) achieve IC₅₀ values <10 nM by combining hydrophobic interactions and hydrogen bonding.
Toxicity and Safety :
- Pyrazolopyrimidines generally exhibit low acute toxicity (e.g., LD₅₀ >1,300 mg/kg for compound 3a in ). However, mutagenicity risks (e.g., N-benzyl-1-methyl derivatives in ) highlight the need for ADME optimization in the target compound.
Biological Activity
N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, including kinases. The compound's mechanism of action primarily involves inhibition of specific kinases that play critical roles in cell signaling pathways associated with cancer progression.
Kinase Inhibition
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on several kinases. For instance:
- Src Kinase : In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to inhibit Src kinase with an IC50 value indicating moderate potency. The structure-activity relationship suggested that modifications at the N1 and N4 positions could enhance inhibitory activity against Src kinase .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines. Results showed significant antiproliferative effects with IC50 values ranging from 0.75 to 4.15 µM without affecting normal cell proliferation .
- EGFR Inhibition : In a recent study focusing on epidermal growth factor receptor (EGFR) inhibitors, new derivatives were synthesized that demonstrated promising inhibitory activity against EGFR, a critical target in cancer therapy . Although specific data for N-cycloheptyl derivatives were not detailed, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[3,4-d]pyrimidine compounds indicate that:
- Substituents at the phenyl ring : Bulky groups at the N1 position can enhance kinase inhibition but may also lead to decreased selectivity .
- Cycloalkyl groups : The presence of cycloheptyl groups has been associated with improved binding affinity to certain kinases due to their spatial configuration .
Summary of Findings
| Compound | Target Kinase | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| N-cycloheptyl derivative | Src Kinase | 0.47 | Moderate inhibition |
| Similar derivative | EGFR | 78 nM | Potent inhibition |
| Other analogues | Various kinases | 0.75 - 4.15 | Antiproliferative |
Q & A
Q. What are the common synthetic routes for N-substituted pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how do reaction conditions influence yield?
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl halides (e.g., ω-bromo esters) in solvents like acetonitrile or dichloromethane under reflux yields N-alkylated products. Purification often involves recrystallization from acetonitrile (#user-content-evidence1).
- Mitsunobu Reaction : Used to introduce cycloheptyl or other bulky substituents, requiring reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF) (#user-content-evidence2).
Q. Key Considerations :
Q. How is structural characterization of N-cycloheptyl derivatives performed to confirm regiochemistry?
Combined spectroscopic and chromatographic methods are critical:
- 1H NMR : Distinct signals for cycloheptyl protons (δ 1.4–2.1 ppm, multiplet) and pyrazole/pyrimidine aromatic protons (δ 7.2–8.5 ppm).
- IR Spectroscopy : NH stretching (~3350 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) confirm core structure (#user-content-evidence1).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ for C19H22N6: 335.2 g/mol) (#user-content-evidence5).
Q. What in vitro assays are used to screen pyrazolo[3,4-d]pyrimidin-4-amine derivatives for kinase inhibition?
Standard assays include:
- Kinase Inhibition Profiling : Measure IC50 values using recombinant kinases (e.g., Src, RET) via fluorescence polarization or radiometric assays. For example, compound 7a (a RET inhibitor) showed IC50 = 100 nM in MCF-7 cells (#user-content-evidence15).
- Cellular Phenotypic Screening : Assess anti-proliferative activity in triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) using MTT assays (#user-content-evidence13).
Advanced Research Questions
Q. How do structural modifications (e.g., N-cycloheptyl vs. N-isopropyl) impact kinase selectivity and potency?
Q. Mechanistic Insights :
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare logP, polar surface area, and steric parameters. For example, 13an (logP = 3.2) showed superior blood-brain barrier penetration vs. 7a (logP = 2.1) (#user-content-evidence13).
- Kinase Profiling Panels : Test against 50+ kinases to identify off-target effects. Compound 17q inhibited MAPK pathway kinases (IC50 < 10 nM) but spared PI3K isoforms (#user-content-evidence17).
Q. How are in vivo efficacy and toxicity evaluated for lead compounds?
- Pharmacokinetics : Oral bioavailability (%F) and half-life (t1/2) in rodent models. 13an achieved %F = 65% and t1/2 = 8.2 h in mice (#user-content-evidence13).
- Toxicity : Monitor body weight loss, liver enzymes (ALT/AST), and histopathology. Compounds with cycloheptyl groups showed lower hepatotoxicity vs. cyclopentyl analogs (#user-content-evidence18).
Q. What computational methods guide the design of CNS-penetrant derivatives?
Q. How are PROTACs incorporating pyrazolo[3,4-d]pyrimidin-4-amine warheads synthesized?
- Warhead-Linker Conjugation : Alkylate the pyrimidin-4-amine with bromoesters (e.g., t-butyl ω-bromo esters), followed by deprotection and amide coupling to E3 ligase ligands (e.g., VHL ligand B) (#user-content-evidence2).
- Critical Quality Attributes : Confirm PROTAC ternary complex formation via nanoBRET assays (#user-content-evidence2).
Data Contradiction Analysis
Example : Discrepancies in Src inhibition IC50 values (3 nM vs. 30 nM) for similar derivatives may arise from:
- Assay Variability : Radiometric vs. fluorescence-based methods.
- Compound Stability : Degradation in DMSO stock solutions over time.
- Cellular Context : Differences in ATP concentrations (high in proliferating cells).
Mitigation : Standardize assays using recombinant kinases and fresh compound stocks (#user-content-evidence13).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
